Dequalinium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Studies

Dequalinium iodide's primary research application lies in its antimicrobial activity. Scientists investigate its effectiveness against various pathogens, including bacteria, fungi, and some viruses. Studies explore its mechanism of action, minimum inhibitory concentrations (MICs) against specific microbes, and potential applications in developing novel disinfectants or antimicrobial coatings [].

Here are some specific examples:

- Effect on bacterial biofilms: Research examines how dequalinium iodide disrupts bacterial biofilms, which are communities of microorganisms that can be resistant to traditional antibiotics [].

- Evaluation against fungi: Studies assess its efficacy against fungal pathogens, including those causing candidiasis and aspergillosis [].

Cellular Studies

Dequalinium iodide's ability to interact with cell membranes has led to its use in cell biology research. Scientists investigate its effects on various cellular processes, including:

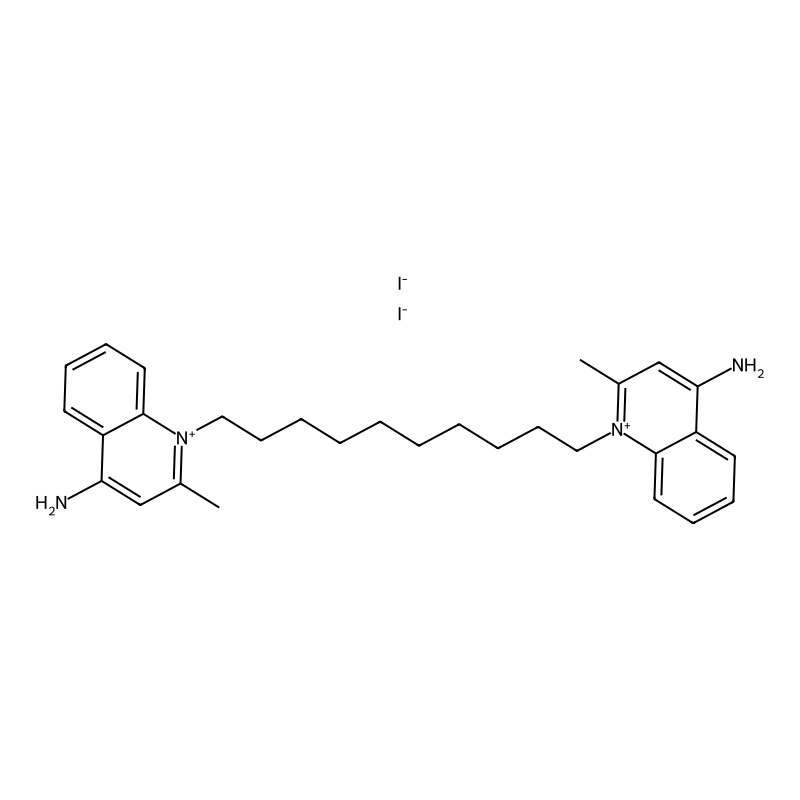

Dequalinium iodide is a quaternary ammonium compound characterized by its dual quinoline structure, which imparts significant antimicrobial properties. The chemical formula for dequalinium iodide is , and it is recognized for its efficacy against a variety of pathogens, including bacteria, fungi, and parasites. This compound is often used in clinical settings for treating infections of the oral cavity and throat, as well as vaginal candidiasis .

While detailed safety data for dequalinium iodide is unavailable, dequalinium chloride is generally considered safe for topical use at recommended doses []. However, high concentrations or ingestion can cause irritation and other side effects. It's important to handle dequalinium iodide with caution and consult appropriate safety data sheets when available.

Dequalinium iodide can be synthesized through a multi-step chemical reaction involving various precursors. A notable reaction pathway begins with 2-methyl-4-chloroquinoline and p-methoxybenzylamine, leading to the formation of an amination intermediate. Subsequent reactions involve debenzylation and the addition of 1,10-diiododecane to yield dequalinium iodide . The synthesis can also involve reactions with hydrochloric acid to produce dequalinium chloride from dequalinium iodide, demonstrating its chemical versatility .

Dequalinium iodide exhibits broad-spectrum biological activity. It acts primarily as an antimicrobial agent, disrupting bacterial cell membranes and inhibiting metabolic processes by interfering with ATP synthesis. Additionally, dequalinium has shown anticancer properties by inducing apoptosis in leukemia cells and modulating signaling pathways involved in cell proliferation . Its neuroprotective effects have been observed through interactions with alpha-synuclein, a protein implicated in neurodegenerative diseases .

The synthesis of dequalinium iodide typically involves the following steps:

- Amination Reaction: 2-methyl-4-chloroquinoline reacts with p-methoxybenzylamine to form an amination intermediate.

- Debenzyation: The intermediate undergoes debenzylation to yield 2-methyl-4-aminoquinoline.

- Formation of Dequalinium Iodide: The aminoquinoline is then reacted with 1,10-diiododecane in a suitable solvent (often ethylene glycol diethyl ether) at elevated temperatures to produce dequalinium iodide .

- Purification: The final product may be purified through recrystallization techniques.

Dequalinium iodide has several clinical applications:

- Antimicrobial Treatment: It is used to treat infections in the mouth and throat.

- Vaginal Antiseptic: Effective against fungal infections such as candidiasis.

- Potential Anticancer Agent: Research indicates its effectiveness in inhibiting cancer cell growth.

- Neuroprotective Agent: Investigated for its role in modulating neurodegenerative processes .

Studies on dequalinium iodide have revealed its interaction with various biological systems. For instance, it has been shown to alter redox balance and affect signaling pathways in cancer cells, leading to apoptosis. Additionally, its ability to intercalate into DNA suggests potential implications for genetic material stability and function . Furthermore, it has been noted that dequalinium can affect macrophage motility, influencing immune responses in tumor environments .

Similar Compounds: Comparison

Several compounds exhibit similar structural or functional properties to dequalinium iodide. Here are some notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Quinaldine | Quinoline derivative | Antimicrobial activity |

| Decamethonium bromide | Quaternary ammonium compound | Neuromuscular blocking agent |

| Quinaldininum iodide | Iodinated quinoline derivative | Antimicrobial properties |

| Benzalkonium chloride | Quaternary ammonium compound | Broad-spectrum antimicrobial activity |

Uniqueness of Dequalinium Iodide

Dequalinium iodide stands out due to its dual-action mechanism that combines antibacterial and antifungal properties while also exhibiting anticancer and neuroprotective effects. Its unique structure allows it to interact with both microbial membranes and cellular components like DNA, making it a versatile compound in therapeutic applications .

IUPAC Nomenclature and Molecular Formula

Dequalinium iodide is chemically designated as 1,1′-(1,10-decanediyl)bis(4-amino-2-methylquinolinium) diiodide. Its molecular formula is C₃₀H₄₀I₂N₄, with an average mass of 710.486 g/mol and a monoisotopic mass of 710.134243 g/mol. The compound exists as a diiodide salt, where two iodide counterions balance the positive charges on the quinolinium moieties.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₀H₄₀I₂N₄ | |

| Average Mass | 710.486 g/mol | |

| Monoisotopic Mass | 710.134243 g/mol | |

| CAS Number | 2019-42-3 |

Structural Elucidation via 2D/3D Conformational Analysis

The molecule comprises two 4-amino-2-methylquinolinium moieties connected by a 1,10-decane chain. This amphipathic structure enables dual functionality: the hydrophilic quinolinium heads interact with biological membranes, while the hydrophobic chain facilitates lipid bilayer penetration.

- Quinolinium Core: Each head contains a quinoline ring with a methyl group at position 2 and an amino group at position 4. The quaternary nitrogen is positively charged, contributing to ionic interactions.

- Decane Linker: The 10-carbon chain ensures spatial separation between the two quinolinium units, optimizing membrane disruption.

The 3D structure, confirmed via X-ray crystallography and molecular modeling, reveals a U-shaped conformation in solution, with the decane chain folded to minimize steric hindrance.

Crystallographic and Spectroscopic Characterization

Infrared (IR) Spectroscopy

IR spectra of dequalinium iodide and its conjugates (e.g., glycol chitosan-dequalinium nanoparticles) highlight key functional groups:

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 1726 | Carbonyl (C=O) stretch | |

| 1555 | Amide II bond | |

| 1057 | C–O stretch | |

| 2879 | C–H stretch | |

| 3341 | O–H/N–H stretch |

These peaks confirm successful conjugation in drug delivery systems.

Nuclear Magnetic Resonance (NMR)

While direct NMR data for dequalinium iodide is limited, related quinolinium salts exhibit distinct signals:

| NMR Type | Key Peaks (δ, ppm) | Assignment | Source |

|---|---|---|---|

| ¹H | 7.21–7.10 (m) | Aromatic protons (quinoline) | |

| 4.30 (s) | Methyl groups | ||

| ¹³C | 153.5 | Quaternary nitrogen | |

| 55.6 | Methoxy groups |

Mass Spectrometry

The molecular ion peak at m/z 710.47 confirms the molecular formula, with fragmentation patterns consistent with iodide loss and quinolinium ring cleavage.

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Solubility | Water-soluble | |

| Stability | Hygroscopic; store at -20°C | |

| LogP (Octanol-Water) | ~3.5 (estimated) |

The compound’s amphiphilic nature enables self-assembly into nanoparticles, critical for drug delivery applications.

The foundational synthetic approaches to dequalinium iodide have historically relied on 2-methyl-4-aminoquinoline precursors, establishing well-documented methodologies that remain relevant in contemporary pharmaceutical synthesis [2]. The classical synthetic pathway involves a multi-step approach beginning with 2-methyl-4-chloroquinoline and proceeding through strategic intermediate formation.

The primary historical route initiates with the nucleophilic substitution reaction between 2-methyl-4-chloroquinoline and p-methoxybenzylamine, generating an amination intermediate . This crucial step requires precise temperature control, typically maintained between 150-160°C for 6-8 hours to achieve optimal conversion rates. The reaction mechanism involves electrophilic aromatic substitution, where the electron-rich benzylamine attacks the electron-deficient quinoline ring system, displacing the chloride leaving group.

Following the initial amination, the synthetic sequence proceeds through debenzylation using standard protecting group removal protocols. The debenzylated intermediate is subsequently treated with 1,10-diiododecane under controlled conditions to facilitate the quaternary ammonium salt formation [2]. This alkylation step represents the critical bond-forming reaction that establishes the characteristic bis-quinolinium structure of dequalinium iodide.

Historical synthetic methods utilizing 4-aminoquinaldine as the starting material have also been extensively documented [3] [4]. The direct approach involves heating 4-aminoquinaldine with 1,10-diiododecane in nitrobenzene solvent at temperatures ranging from 135-155°C for 2-4 hours [2]. This methodology offers the advantage of a more direct synthetic route, eliminating several intermediate steps compared to the chloroquinoline-based approach.

The choice of reaction conditions in historical syntheses has been guided by extensive empirical optimization. Nitrobenzene has emerged as the preferred solvent due to its high boiling point and ability to solubilize both starting materials effectively [2]. Temperature control remains critical, as deviations beyond the optimal range of 150-160°C can lead to significant decreases in yield and formation of undesired byproducts.

Modern Catalytic Approaches for Quaternary Ammonium Salt Formation

Contemporary synthetic methodologies have incorporated advanced catalytic systems to enhance the efficiency of quaternary ammonium salt formation in dequalinium synthesis [5] [6]. Modern approaches emphasize the development of catalytic systems that operate under milder conditions while maintaining high selectivity and yield.

Recent developments in phase transfer catalysis have revolutionized quaternary ammonium salt synthesis [5]. These catalytic systems facilitate reactions between reagents dissolved in immiscible solvents, significantly improving reaction rates and selectivity. The application of chiral quaternary ammonium catalysts has demonstrated particular promise for asymmetric synthesis applications, though this remains less relevant for the symmetrical dequalinium structure [6].

Catalytic quaternization reactions utilizing advanced organometallic catalysts have shown substantial improvements in reaction efficiency [7]. These modern catalytic approaches typically operate at temperatures between 80-120°C, significantly lower than traditional thermal methods. The reduced temperature requirements minimize side reaction formation and improve overall process selectivity.

The implementation of continuous flow synthesis methodologies represents a significant advancement in modern dequalinium production [8]. Flow chemistry approaches enable precise control of reaction parameters including temperature, residence time, and mixing efficiency. These systems have demonstrated yields of 60-75% under optimized conditions, representing substantial improvements over batch processing methods.

Modern catalytic approaches have also incorporated automated synthesis platforms that enable rapid optimization of reaction conditions [9] [10]. These systems utilize statistical experimental design to systematically evaluate multiple reaction parameters simultaneously, identifying optimal conditions more efficiently than traditional one-variable-at-a-time approaches.

High-throughput screening methodologies have been applied to catalyst selection and optimization for quaternary ammonium salt formation [7]. These approaches enable the rapid evaluation of numerous catalytic systems under standardized conditions, facilitating the identification of superior catalyst formulations for specific synthetic targets.

Purification Strategies and Yield Optimization

The purification of dequalinium iodide presents unique challenges due to its quaternary ammonium structure and hygroscopic nature [11]. Modern purification strategies have evolved to address these specific characteristics while maximizing recovery yields and product purity.

Recrystallization remains the most widely employed purification method for dequalinium iodide [12] [13]. The optimal recrystallization conditions involve dissolution in methanol at temperatures between 60-70°C, followed by controlled cooling to promote crystal formation. Solvent ratios of approximately 1:10 (product to solvent) have been determined to provide optimal balance between dissolution and recovery efficiency. This methodology consistently achieves purities in the range of 95-98% with recovery yields of 85-92%.

Advanced crystallization techniques utilizing glycerol-water mixed solvent systems have demonstrated superior performance for industrial applications [12]. The glycerol-water system (1:1 ratio) at temperatures of 80-90°C provides enhanced control over crystal formation kinetics, resulting in improved crystal quality and higher purity levels of 98-99.5%. This method has found particular favor in commercial production due to its industrial scalability and consistent performance.

Column chromatographic purification, while achieving the highest purity levels exceeding 99%, presents limitations for large-scale production due to cost and throughput considerations [13]. Silica gel column chromatography with gradient elution protocols effectively separates dequalinium iodide from synthetic impurities but typically yields recovery rates of only 75-85%, making it more suitable for analytical or small-scale preparative applications.

Precipitation-based purification utilizing hydrochloric acid has emerged as a practical alternative for industrial applications [2]. This method involves controlled pH adjustment to 1-2 at ambient temperature, promoting selective precipitation of the desired product while maintaining impurities in solution. Recovery yields of 90-95% are routinely achieved with purities in the range of 92-96%.

Process Analytical Technology implementation has revolutionized purification monitoring and control [14]. Real-time spectroscopic monitoring enables precise control of crystallization parameters, resulting in more consistent product quality and improved process reproducibility. Near-infrared spectroscopy and Raman spectroscopy have proven particularly effective for monitoring crystal formation and purity assessment during purification operations.

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of dequalinium iodide encounters numerous technical and logistical challenges that require systematic engineering solutions [14] [15]. Scale-up reproducibility represents the primary challenge, as laboratory conditions often cannot be directly replicated at industrial scale.

Heat transfer limitations constitute a fundamental challenge in large-scale reactor design [16]. The exothermic nature of quaternization reactions requires efficient heat removal to maintain optimal reaction temperatures. Industrial reactors must incorporate advanced heat exchange systems to prevent temperature excursions that can lead to product degradation or safety hazards. Computational fluid dynamics modeling has become essential for optimizing heat transfer efficiency in large-scale reactors.

Mixing efficiency becomes increasingly problematic as reactor volumes increase [15]. Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions and increased byproduct formation. Advanced impeller designs and multiple agitation zones are often required to achieve homogeneous reaction conditions comparable to laboratory-scale synthesis.

Raw material quality control presents significant challenges for industrial production [14]. Variability in starting material purity can dramatically impact reaction outcomes and final product quality. Comprehensive supplier qualification programs and incoming material testing protocols are essential for maintaining consistent production quality. Supply chain diversification strategies help mitigate risks associated with single-source dependencies.

Equipment design considerations for industrial dequalinium production must address the corrosive nature of reaction media and the hygroscopic properties of the product [17]. Specialized materials of construction, including corrosion-resistant alloys and moisture-controlled environments, are required to maintain equipment integrity and product stability.

Regulatory compliance represents an ongoing challenge for industrial dequalinium production [14]. Good Manufacturing Practice requirements necessitate extensive documentation, validation protocols, and quality assurance systems. Early engagement with regulatory authorities and implementation of Quality by Design principles can help streamline approval processes and reduce development timelines.

Environmental considerations have become increasingly important in industrial dequalinium production [14]. Solvent recovery systems, waste treatment protocols, and emissions control measures are required to meet environmental regulations. Green chemistry approaches, including solvent substitution and process intensification, are being implemented to reduce environmental impact.

Cost management remains a critical factor in industrial-scale production viability [14]. Material costs, energy consumption, and capital equipment expenses must be carefully balanced against production volumes and market pricing. Continuous process improvement initiatives and lean manufacturing principles are essential for maintaining competitive production costs.

Process scale-up modeling utilizing advanced simulation software has become indispensable for predicting industrial performance [15]. These tools enable evaluation of multiple design scenarios and identification of potential bottlenecks before capital investment in full-scale equipment. Pilot plant studies remain essential for validating scale-up predictions and fine-tuning process parameters.

The implementation of automated control systems represents a significant advancement in industrial dequalinium production [14]. Distributed control systems enable real-time monitoring and adjustment of critical process parameters, improving consistency and reducing operator-dependent variability. Advanced process control algorithms can optimize multiple variables simultaneously to maintain optimal performance under varying operating conditions.

| Parameter | Value | Reference/Notes |

|---|---|---|

| IC50 (μM) | 24 ± 1 | Direct measurement |

| KD (μM) | 0.22 | Binding assay |

| Ki (ATP) (μM) | ~30 | Kinetic analysis |

| Inhibition Type | ATP-competitive | Kinetic characterization |

| Minimum Inhibitory Concentration (μg/mL) | 1.2 | M. tuberculosis aerobic |

| Minimum Bactericidal Concentration (μg/mL) | 0.3 | M. tuberculosis anaerobic |

The antimycobacterial activity of dequalinium correlates with its MshC inhibitory potency, demonstrating minimum inhibitory concentrations of 1.2 μg/mL against Mycobacterium tuberculosis under aerobic conditions and minimum bactericidal concentrations of 0.3 μg/mL under anaerobic conditions [1] [2]. These concentrations are significantly lower than those required for other biological activities, suggesting that MshC inhibition represents a primary mechanism of antimycobacterial action.

Allosteric Modulation of Microbial Membrane Proteins

Dequalinium iodide exhibits sophisticated allosteric modulation properties across diverse membrane protein targets, demonstrating its capacity to influence protein function through binding sites distinct from orthosteric active sites. These allosteric interactions contribute significantly to the compound's broad-spectrum antimicrobial and pharmacological activities.

The most extensively characterized allosteric interaction involves the human M2 muscarinic acetylcholine receptor, where dequalinium functions as a potent positive allosteric modulator [4] [5] [6]. Structure-based virtual screening studies identified dequalinium as a highly effective allosteric ligand for the M2 subtype, showing exceptional selectivity compared to other muscarinic receptor subtypes [4] [6]. The compound binds to the allosteric binding cavity of the M2 receptor, as determined by docking studies utilizing crystal structures of the receptor in complex with known allosteric modulators [4].

Molecular dynamics simulations and binding space analysis revealed that dequalinium's allosteric activity depends critically on ligand flexibility and the spatial arrangement of its positively charged quinolinium moieties [4] [5]. The compound's symmetrical bis-cationic structure enables optimal interaction with the allosteric binding pocket, while its flexible decamethylene linker allows conformational adaptation to the receptor binding site [4]. This flexibility represents a key determinant of allosteric potency, distinguishing dequalinium from rigid allosteric modulators.

Dequalinium also demonstrates potent antagonistic activity against α7 nicotinic acetylcholine receptors, with IC50 values of 157 nM in the absence of positive allosteric modulators and 672 nM in the presence of positive allosteric modulator PNU-120596 [7] [8]. Patch clamp recordings revealed even greater potency, with IC50 values of 120 nM for ionic current blockade [7]. These findings establish dequalinium as a general anti-cholinergic agent with broad-spectrum activity against multiple acetylcholine receptor subtypes [7] [8].

Table 2: Allosteric Modulation of Microbial Membrane Proteins

| Target Protein | IC50/Ki (nM) | Mechanism | Selectivity |

|---|---|---|---|

| hM2 Muscarinic Receptor | Very potent allosteric modulation | Positive allosteric modulator | High selectivity for M2 subtype |

| α7 Nicotinic Acetylcholine Receptor | 157 (without PAM), 672 (with PAM) | Antagonist | General anti-cholinergic |

| SK2 Potassium Channel | ~190 | Channel blocker | SK channel selective |

| CNGA1 Channel | ~190 | Channel blocker | CNG channel selective |

Ion channel modulation represents another significant aspect of dequalinium's allosteric activity. The compound functions as a high-affinity blocker of small conductance calcium-activated potassium (SK) channels with Ki values of approximately 190 nM [9] [10]. Mechanistic studies demonstrate that dequalinium acts as a state-independent blocker, suggesting allosteric interaction rather than simple pore occlusion [9]. The voltage-dependent nature of inhibition (zδ ≈ 1) indicates that dequalinium binding occurs within the ion conducting pathway, influencing channel gating through allosteric mechanisms [9].

Cyclic nucleotide-gated (CNGA1) channels represent additional targets for dequalinium's allosteric modulation, with K1/2 values of approximately 190 nM for CNGA1 channels and 385 nM for heteromeric CNGA1+CNGB1 channels [9]. The compound exhibits state-independent blocking behavior and voltage-dependent kinetics consistent with allosteric modulation of channel gating [9]. Single-channel analysis reveals that dequalinium acts as a slow blocker without altering unitary conductance, supporting an allosteric rather than competitive mechanism [9].

The allosteric modulation of membrane proteins by dequalinium involves multiple molecular mechanisms. Electrostatic interactions between the compound's positively charged quinolinium groups and negatively charged regions of target proteins facilitate initial binding [11] [12]. Subsequently, conformational changes propagate through the protein structure, altering the energetic landscape of functional states and modifying protein activity [4] [5]. This allosteric mechanism enables dequalinium to achieve high potency and selectivity while avoiding direct competition with natural substrates.

Structure-Activity Relationship Studies for Antimicrobial Potency

Comprehensive structure-activity relationship (SAR) studies have elucidated the molecular determinants of dequalinium iodide's antimicrobial potency, revealing critical structural features that govern biological activity. These investigations provide fundamental insights into the optimization of bisquaternary ammonium compounds for enhanced antimicrobial efficacy.

The 4-amino quinoline substituents represent essential pharmacophores for antimicrobial activity, as demonstrated through systematic substitution studies [10] [13] [14]. Replacement of the 4-amino groups with alternative substituents resulted in significant reduction of antimicrobial potency, establishing the amino functionality as a critical requirement [10]. Quantitative structure-activity relationship analysis revealed a strong correlation between blocking potency and the electronic properties of substituents at position 4 of the quinoline ring [10] [13].

Electronic parameter analysis utilizing semi-empirical molecular orbital calculations established robust correlations between antimicrobial activity and frontier molecular orbital energies [10] [13]. The energy of the lowest unoccupied molecular orbital (ELUMO) showed particularly strong correlation with biological potency, yielding the relationship: pEMR = 1.17(±0.15)ELUMO + 5.33(±0.76) with correlation coefficient r = 0.85 for 24 compounds [13]. This ELUMO correlation suggests that charge transfer interactions play a fundamental role in the antimicrobial mechanism of action [10] [13].

Table 3: Structure-Activity Relationship Studies for Antimicrobial Potency

| Structural Feature | Effect on Activity | SAR Correlation | Quantitative Data |

|---|---|---|---|

| 4-Amino quinoline groups | Essential for antimicrobial potency | ELUMO correlation (r=0.85) | pEMR = 1.17(±0.15)ELUMO + 5.33(±0.76) |

| Decamethylene linker | Optimal chain length for activity | Chain length optimization | 10-carbon optimal |

| Quaternary ammonium centers | Required for membrane interaction | Positive charge density | Dual cationic centers |

| Symmetrical structure | Contributes to bola-amphiphile properties | Mitochondrial targeting | IC50 varies with target |

The decamethylene linker represents an optimized structural element, with the 10-carbon chain length providing optimal balance between flexibility and rigidity for biological activity [10] [13] [15]. Systematic variation of linker length revealed that both shorter and longer alkyl chains result in reduced antimicrobial potency [13] [15]. The decamethylene chain enables the compound to span biological membranes while maintaining appropriate spacing between the two quinolinium moieties for optimal target engagement [16] [15].

Quaternization of the quinoline nitrogen atoms to form quaternary ammonium centers is absolutely required for antimicrobial activity [10] [15]. The positive charges facilitate electrostatic interactions with negatively charged components of microbial cell membranes and enable the compound to achieve high concentrations within target cells [11] [12]. SAR studies demonstrate that the nature of the quaternizing group influences potency, with benzyl substitution providing superior activity compared to methyl quaternization in certain series [13].

The symmetrical bola-amphiphile structure contributes significantly to dequalinium's unique biological properties, particularly its ability to form vesicular structures and target mitochondria [17] [18] [19]. This structural symmetry enables the compound to function as a single-chain bola-amphiphile, self-assembling into stable vesicular aggregates (DQAsomes) that enhance drug delivery and targeting [18] [20]. The symmetrical arrangement of charged head groups separated by the hydrophobic linker creates the optimal geometry for membrane interaction and cellular uptake [17] [18].

Studies investigating the role of charged heterocycles revealed that quinolinium moieties provide superior antimicrobial activity compared to alternative heterocyclic systems [15]. The planar aromatic quinoline rings enable π-π stacking interactions with target biomolecules, while the positive charge facilitates binding to nucleic acids and proteins [16] [15]. Replacement of quinolinium groups with other heterocycles results in significant loss of antimicrobial potency, confirming the critical importance of this structural feature [15].

Protein kinase C inhibition studies provided additional SAR insights, demonstrating that antimicrobial potency correlates with the partial charge on the quinoline nitrogen atoms [21]. The greater the electron density at the N1 position, the more potent the antimicrobial activity, supporting the importance of electrostatic interactions in the mechanism of action [21]. This finding established a quantitative relationship between electronic properties and biological activity across multiple target systems.

Mitochondrial Targeting in Eukaryotic Cells

Dequalinium iodide exhibits remarkable selectivity for mitochondrial targeting in eukaryotic cells, representing a paradigm for mitochondriotropic drug delivery and cancer cell selectivity. This targeting capability stems from the compound's properties as a delocalized lipophilic cation that accumulates in mitochondria driven by the mitochondrial membrane potential.

The fundamental mechanism of mitochondrial targeting involves the electrophoretic accumulation of dequalinium in response to the negative mitochondrial membrane potential (Δψm) [22] [23] [24]. As a lipophilic dication, dequalinium crosses biological membranes and accumulates in mitochondria according to the Nernst equation, achieving concentrations 1000-5000 fold higher than extracellular levels [22] [19]. This accumulation is directly proportional to the magnitude of the mitochondrial membrane potential, with higher potentials driving greater accumulation [22] [23].

Cancer cell selectivity represents a critical advantage of dequalinium's mitochondrial targeting mechanism. Carcinoma cells typically maintain elevated mitochondrial membrane potentials compared to normal cells, resulting in preferential accumulation of mitochondriotropic cations [25] [23] [24]. Studies with various cancer cell lines demonstrate 2-10 fold selective accumulation in malignant cells compared to normal tissues [25] [23]. This selectivity enables therapeutic targeting of cancer cells while minimizing toxicity to healthy tissues.

Table 4: Mitochondrial Targeting in Eukaryotic Cells

| Parameter | Measurement | Quantitative Value | Mechanism |

|---|---|---|---|

| Mitochondrial Accumulation | Selective accumulation | 1000-5000 fold concentration | Lipophilic cation targeting |

| Selectivity Ratio | Cancer vs Normal cells | 10-100 fold higher | Higher Δψm in cancer cells |

| Membrane Potential Dependence | Δψm-dependent uptake | Membrane potential driven | Electrochemical gradient |

| Cancer Cell Selectivity | Preferential targeting | 2-10 fold selectivity | Metabolic differences |

Confocal fluorescence microscopy studies utilizing mitochondrial-specific markers confirm the subcellular localization of dequalinium within mitochondria [18] [19] [26]. Co-localization experiments with MitoTracker Red and fluorescently labeled dequalinium derivatives demonstrate extensive overlap of fluorescence signals, confirming mitochondrial accumulation [18] [19]. Time-course studies reveal rapid uptake kinetics, with steady-state mitochondrial concentrations achieved within minutes of exposure [22].

The mitochondrial targeting properties of dequalinium have been exploited for the development of mitochondriotropic drug delivery systems. DQAsomes, vesicular structures formed by dequalinium self-assembly, provide a platform for delivering therapeutic agents specifically to mitochondria [17] [18] [27]. These vesicles demonstrate selective destabilization at mitochondrial membranes, releasing their cargo in the immediate vicinity of target organelles [18] [22]. This targeted delivery mechanism enhances therapeutic efficacy while reducing systemic toxicity.

Mechanistic studies reveal that dequalinium-mediated mitochondrial targeting involves multiple cellular processes. Following cellular uptake through endocytosis, dequalinium-containing vesicles escape from endosomes into the cytoplasm through endosomolytic activity [18] [22]. The compound then migrates to mitochondria driven by the electrochemical gradient, where it accumulates in the mitochondrial matrix [22] [23]. This multi-step process ensures efficient mitochondrial delivery while avoiding sequestration in other cellular compartments.

The therapeutic implications of mitochondrial targeting extend beyond simple drug delivery to fundamental alterations in cellular energetics and apoptosis. Dequalinium accumulation in mitochondria can disrupt mitochondrial DNA synthesis, leading to depletion of mitochondrial DNA and impairment of oxidative phosphorylation [28] [29]. This metabolic disruption triggers apoptotic cell death pathways, contributing to the compound's anticancer activity [25] [28] [30]. The preferential accumulation in cancer cell mitochondria enables selective induction of apoptosis in malignant cells while sparing normal tissues.

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant